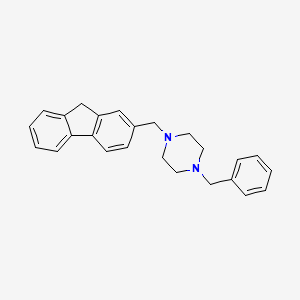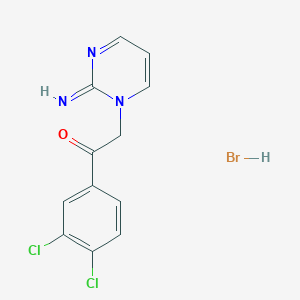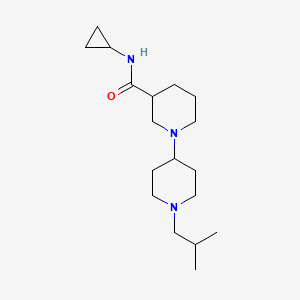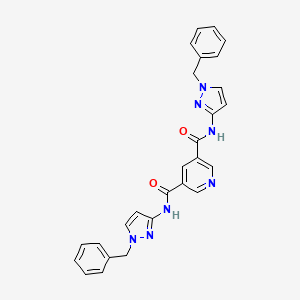![molecular formula C22H23FN2O2S B5981550 N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-(PENTYLOXY)BENZAMIDE](/img/structure/B5981550.png)
N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-(PENTYLOXY)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-Fluorophenyl)-5-Methyl-13-Thiazol-2-Yl]-4-(Pentyloxy)Benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Fluorophenyl)-5-Methyl-13-Thiazol-2-Yl]-4-(Pentyloxy)Benzamide typically involves the reaction of 4-fluorophenacyl bromide with a substituted thiourea under Hantzsch thiazole synthesis conditions . The reaction is carried out in ethanol solvent, and the mixture is refluxed to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-Fluorophenyl)-5-Methyl-13-Thiazol-2-Yl]-4-(Pentyloxy)Benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Applications De Recherche Scientifique
N-[4-(4-Fluorophenyl)-5-Methyl-13-Thiazol-2-Yl]-4-(Pentyloxy)Benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(4-Fluorophenyl)-5-Methyl-13-Thiazol-2-Yl]-4-(Pentyloxy)Benzamide involves its interaction with specific molecular targets. The thiazole ring is known to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects . Additionally, the compound may interact with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-2-Methylphenyl)-4-(4-Fluorophenyl)-1,3-Thiazol-2-Amine
- N-(4-(4-Bromophenyl)Thiazol-2-Yl)-2-Chloroacetamide
Uniqueness
N-[4-(4-Fluorophenyl)-5-Methyl-13-Thiazol-2-Yl]-4-(Pentyloxy)Benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its pentyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c1-3-4-5-14-27-19-12-8-17(9-13-19)21(26)25-22-24-20(15(2)28-22)16-6-10-18(23)11-7-16/h6-13H,3-5,14H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWRRDQIXNVGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({4-benzyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5981467.png)
![N-[2-(4-morpholinyl)-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B5981470.png)

![1-[(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B5981482.png)
![1-(3,4-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B5981491.png)

![1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci)](/img/structure/B5981499.png)

![1-[4-[[2,1,3-Benzoxadiazol-5-ylmethyl(methyl)amino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B5981527.png)
![4-[5-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]thiophen-2-yl]-2-methylbut-3-yn-2-ol](/img/structure/B5981534.png)
![(NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine](/img/structure/B5981542.png)
![(4Z)-10-bromo-4-[(3-nitrophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B5981556.png)


